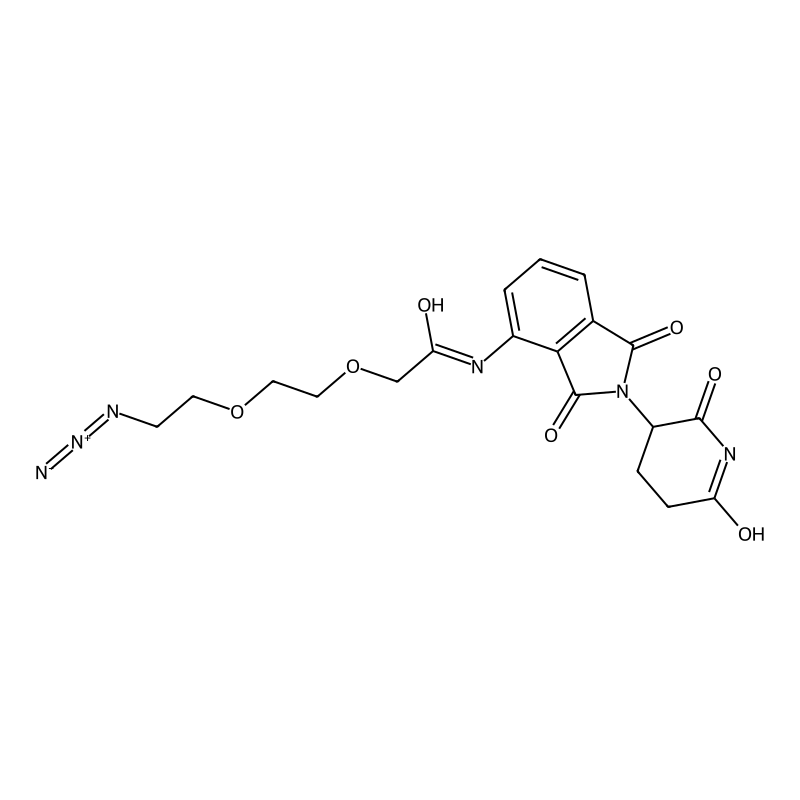Pomalidomide-PEG2-azide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Structure and Function
Pomalidomide-PEG2-azide consists of three key components:
- Pomalidomide: This molecule acts as a ligand, specifically binding to a protein called cereblon. Cereblon plays a critical role in the ubiquitin-proteasome system, which is responsible for degrading proteins within the cell.
- PEG2 linker: This polyethylene glycol (PEG) group serves as a spacer, connecting the pomalidomide moiety to the azide group. PEG linkers are commonly used in drug development to improve the properties of the drug, such as its solubility and stability.
- Azide terminal group: This group allows for conjugation with another molecule, typically an antibody or another targeting moiety, using click chemistry. This conjugation creates a bi-functional molecule, where one end binds to the target protein and the other end recruits cereblon, leading to the degradation of the target protein.
Applications in PROTAC development
Pomalidomide-PEG2-azide is a valuable tool for researchers developing PROTACs due to the following reasons:
- Target engagement: Pomalidomide effectively binds to cereblon, a well-established E3 ligase involved in protein degradation.
- Versatility: The azide group allows for conjugation with various targeting moieties, enabling researchers to design PROTACs targeting a wide range of proteins.
- PEGylation benefits: The PEG linker can improve the drug-like properties of the final PROTAC, such as its solubility and stability.
Pomalidomide-PEG2-azide is a synthetic compound that integrates pomalidomide, an established immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily utilized in the development of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed for targeted protein degradation. The azide group facilitates click chemistry reactions, enhancing the compound's utility in chemical biology and drug discovery .
- Target Protein Ligand Conjugation: The azide group on Pomalidomide-PEG2-azide reacts with a specific ligand for the target protein through click chemistry [].
- PROTAC Formation: This conjugation results in a PROTAC molecule that possesses binding domains for both the target protein and cereblon [].
- Target Protein Degradation: The PROTAC bridges the target protein and cereblon, inducing the E3 ligase activity of cereblon on the target protein, leading to its ubiquitination and subsequent degradation by the proteasome [].
- Click Chemistry: The azide group is reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This reaction is pivotal for constructing complex molecular architectures.
- Substitution Reactions: The azide can be substituted with various functional groups under specific conditions, allowing for diverse modifications of the compound.
Common Reagents and Conditions- Copper Catalysts: Essential for facilitating click chemistry reactions.
- Nucleophiles: Various nucleophiles can be employed to replace the azide group, depending on the desired end product.
Major Products Formed
The primary products resulting from these reactions include triazole-linked conjugates and substituted derivatives, which are valuable in various biochemical applications.
Pomalidomide-PEG2-azide exhibits notable biological activities through its mechanisms of action:
- Targeted Protein Degradation: The compound recruits the E3 ligase Cereblon (CRBN) to specific target proteins, leading to their ubiquitination and subsequent degradation via the proteasome. This mechanism is crucial for modulating protein levels within cells.
- Immunomodulatory Effects: Pomalidomide enhances T cell and natural killer cell-mediated immunity while inhibiting the proliferation of certain tumor cells, thus contributing to its therapeutic potential in oncology .
The synthesis of Pomalidomide-PEG2-azide involves several critical steps:
- Synthesis of Pomalidomide: Initially synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione using a coupling agent in a suitable solvent.
- PEGylation: The PEG linker is introduced by reacting pomalidomide with a PEG derivative containing a terminal azide group. This step often requires coupling reagents and catalysts to facilitate the reaction.
- Purification: The final product undergoes purification processes such as column chromatography to eliminate unreacted materials and byproducts.
In industrial settings, these methods are scaled up using automated synthesis platforms to optimize yield and purity.
Pomalidomide-PEG2-azide serves various applications, particularly in:
- Targeted Protein Degradation: As a building block for PROTACs, it enables the selective degradation of specific proteins implicated in diseases.
- Drug Discovery: Its versatility in click chemistry makes it a valuable tool for synthesizing complex compounds that can be screened for biological activity.
- Biochemical Research: Used extensively in studies involving protein interactions and cellular pathways due to its ability to modify proteins selectively .
Studies involving Pomalidomide-PEG2-azide focus on its interactions with target proteins and E3 ligases. The binding affinity to Cereblon has been characterized, demonstrating its effectiveness in promoting targeted protein degradation. Interaction studies often utilize biophysical techniques such as surface plasmon resonance or fluorescence resonance energy transfer to elucidate binding dynamics and affinities .
Pomalidomide-PEG2-azide stands out due to its unique combination of components. Similar compounds include:
| Compound Name | Description |
|---|---|
| Pomalidomide-PEG1-azide | Contains a shorter PEG linker. |
| Pomalidomide-PEG3-azide | Contains a longer PEG linker. |
| Pomalidomide-PEG4-azide | Contains an even longer PEG linker. |
| Lenalidomide-PEG2-azide | A related immunomodulatory drug with PEG linkage. |
The differences among these compounds primarily lie in the length of the PEG linker and their structural variations, which can influence their solubility, stability, and reactivity profiles. Pomalidomide-PEG2-azide offers an optimal balance for applications requiring effective protein targeting and degradation capabilities .








